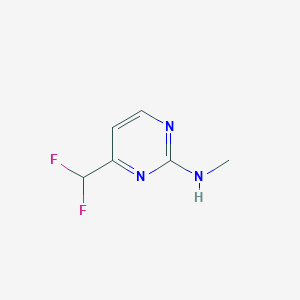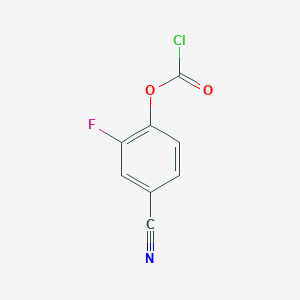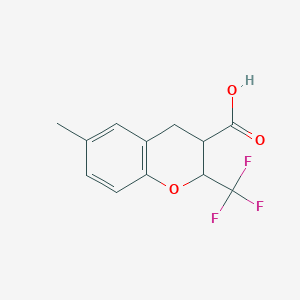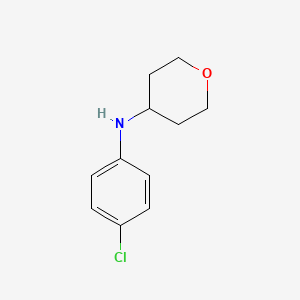
5-Methyl-1-benzofuran-7-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-benzofuran-7-carboxylic acid is a chemical compound that belongs to the benzofuran family. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The structure of 5-Methyl-1-benzofuran-7-carboxylic acid consists of a benzofuran ring with a methyl group at the 5-position and a carboxylic acid group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-benzofuran-7-carboxylic acid can be achieved through various synthetic routes One common method involves the cyclization of appropriate precursors under specific reaction conditions For example, a precursor containing a benzene ring and a suitable leaving group can undergo cyclization in the presence of a base to form the benzofuran ring
Industrial Production Methods
In industrial settings, the production of 5-Methyl-1-benzofuran-7-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-benzofuran-7-carboxylic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the methyl group at the 5-position to form a carboxylic acid group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the carboxylic acid group to an alcohol.
Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles to introduce different functional groups at specific positions on the benzofuran ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield 5-carboxy-1-benzofuran-7-carboxylic acid, while reduction of the carboxylic acid group can yield 5-methyl-1-benzofuran-7-methanol.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules
Medicine: The compound’s biological activities make it a potential candidate for the development of new therapeutic agents.
Industry: In industrial applications, 5-Methyl-1-benzofuran-7-carboxylic acid can be used as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-1-benzofuran-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to and modulate the activity of enzymes, receptors, and other proteins involved in various cellular processes. For example, benzofuran derivatives have been shown to inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular functions and the inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound of 5-Methyl-1-benzofuran-7-carboxylic acid, benzofuran, lacks the methyl and carboxylic acid groups but shares the core benzofuran ring structure.
5-Methylbenzofuran: This compound has a methyl group at the 5-position but lacks the carboxylic acid group at the 7-position.
7-Carboxybenzofuran: This compound has a carboxylic acid group at the 7-position but lacks the methyl group at the 5-position.
Uniqueness
The uniqueness of 5-Methyl-1-benzofuran-7-carboxylic acid lies in the presence of both the methyl group at the 5-position and the carboxylic acid group at the 7-position. This unique combination of functional groups imparts specific chemical and biological properties to the compound, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
Properties
Molecular Formula |
C10H8O3 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
5-methyl-1-benzofuran-7-carboxylic acid |
InChI |
InChI=1S/C10H8O3/c1-6-4-7-2-3-13-9(7)8(5-6)10(11)12/h2-5H,1H3,(H,11,12) |
InChI Key |
BHVNPEFPKHONDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(=O)O)OC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane](/img/structure/B13258469.png)
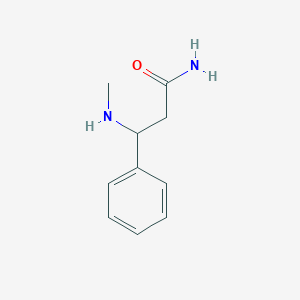


![4H,6H,7H-Pyrano[4,3-d][1,3]thiazole-2-carbothioamide](/img/structure/B13258495.png)
![1-Methyl-N-[1-(pyridin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13258496.png)
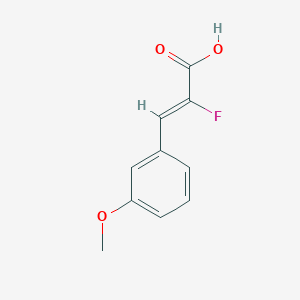
![1-[(Benzyloxy)carbonyl]-5-(morpholin-4-yl)piperidine-3-carboxylic acid](/img/structure/B13258518.png)
